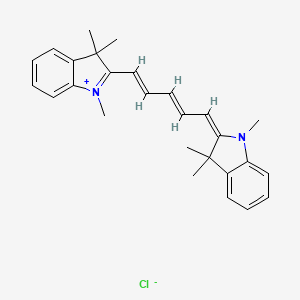

二甲基吲哚二花菁

描述

科学研究应用

1. 废水中微量元素检测

二甲基吲哚二花菁(DIDC)已用于与Cr2O7^2-的显色反应中,用于测定电镀废水中的痕量铬(VI)。该反应在H2SO4介质中甲苯萃取时表现出高灵敏度,最大吸收波长为560 nm。该方法证明了检测废水样品中痕量铬的可靠性,突出了其在环境监测和废物管理实践中的应用 (徐瑞银,2003).

2. 铜的萃取和光谱检测

已经开发出一种使用DIDC进行铜萃取和预浓缩的新型环保程序。这个过程涉及在氯离子存在下DIDC和Cu(I)之间形成离子缔合物。该方法针对液-液萃取进行了优化,并促进了实际样品中铜的测定。该应用因其环保的方法和铜萃取效率而具有重要意义 (Škrlíková等人,2011).

3. 铜离子的研究

研究各种铜离子与DIDC的反应,开发了一种分光光度法测定Cu(I)、Cu(II)和Cu(III)。该方法在提取不同铜离子的方法上有所不同,突出了DIDC在分析化学应用中的多功能性。该方法在半导体样品中测定铜离子的有效性特别值得注意 (Balogh等人,2008).

4. 监测膜电位

DIDC已被用作花菁染料来监测大肠杆菌细胞和膜囊泡中的膜电位。微生物学中的这一应用为细胞过程和膜动力学提供了宝贵的见解。该染料的荧光反应与电膜电位的产生特别相关,使其成为研究细胞能量机制的有用工具 (Letellier & Shechter,1979).

安全和危害

Dimethylindodicarbocyanine is harmful if swallowed, in contact with skin, or inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Mode of Action

The compound, also known as Dimethylindodicarbocyanine, is a photochromic molecule . Photochromic molecules change their chemical structure when exposed to light, typically switching between two forms. In the case of this compound, it has a colourless leuco spiropyran form (SP) and a coloured trans-merocyanine form (MC) that exhibits absorption peaks in the ultraviolet and visible regions respectively . The transformation between these two forms can be triggered by UV-light .

Result of Action

The primary result of the action of this compound is its photo-responsive behavior . This property makes it useful in various applications, such as optical data storage applications . It can also be used to dope liquid crystal to develop a coloured scattering device that is dual responsive and allows the initiation of electrohydrodynamic instabilities (EHDI) .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . Exposure to UV light triggers the transformation between the SP and MC forms . Additionally, a complete reset from MC to SP molecule can be achieved by thermal annealing . The environment, therefore, plays a crucial role in determining the compound’s action, efficacy, and stability.

属性

IUPAC Name |

(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N2.ClH/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;/h7-19H,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVISPVDSKYDJKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride | |

CAS RN |

54268-70-1 | |

| Record name | 1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-penta-1,3-dienyl]-3H-indolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

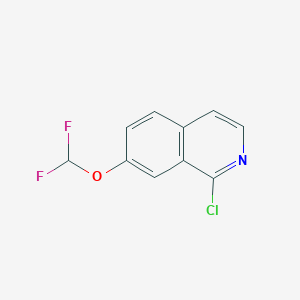

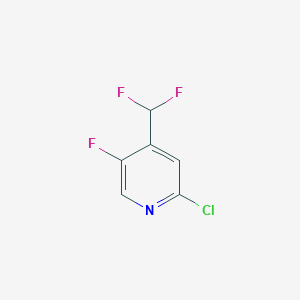

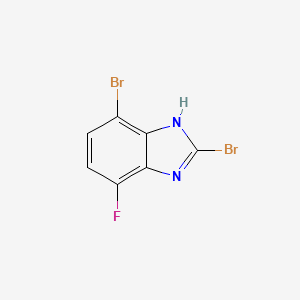

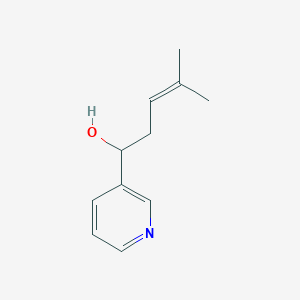

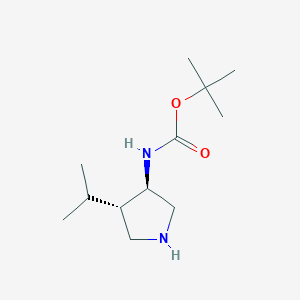

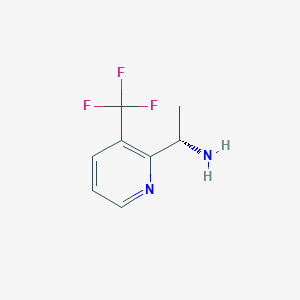

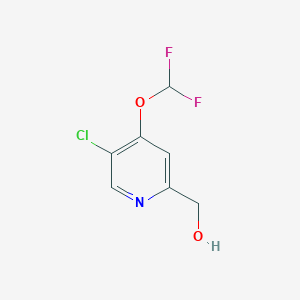

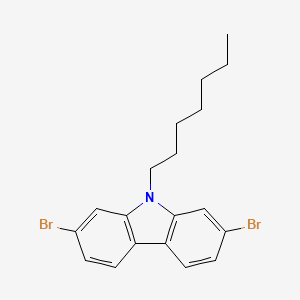

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

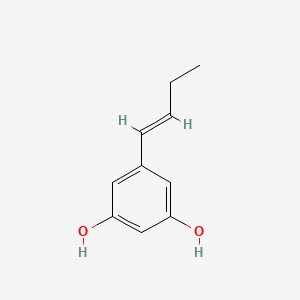

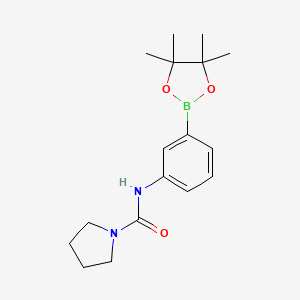

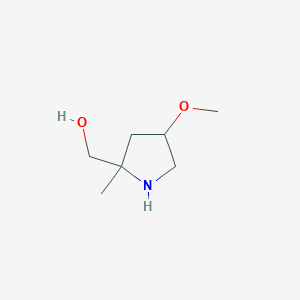

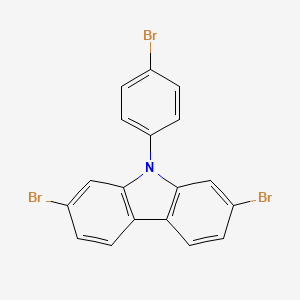

Feasible Synthetic Routes

Q & A

Q1: How does DIDC facilitate copper detection?

A1: DIDC interacts with copper ions, specifically Cu(I), to form an ion associate complex in the presence of chloride ions [, , ]. This complex exhibits distinct spectrophotometric properties, allowing for its detection and quantification.

Q2: What is the significance of using DIDC for copper detection in analytical chemistry?

A2: The DIDC-based method offers several advantages for copper analysis:

- Sensitivity: The method boasts a high molar absorptivity (3.6×105 L·mol-1·cm-1) [, ], enabling detection at very low concentrations (detection limit of 2.0×10-3 mg/L for Cr(VI)) [].

- Selectivity: The procedure demonstrates selectivity towards Cu(I) even in the presence of a significant excess of Cu(II) []. This selectivity allows for speciation analysis, differentiating between different oxidation states of copper.

Q3: Can you elaborate on the interaction between DIDC and copper ions, and how is this utilized for detection?

A3: In an acidic environment and in the presence of chloride ions, DIDC reacts with Cu(I) to form an ion-associate complex. This complex is then extracted into an organic solvent, such as amyl acetate. The extracted complex exhibits maximum absorbance at 640 nm, and the absorbance is directly proportional to the concentration of Cu(I) in the sample [, , ]. By measuring the absorbance at this specific wavelength, the concentration of copper can be determined using a pre-established calibration curve.

Q4: Are there any specific applications where this DIDC-based method proves particularly useful?

A4: The method has shown promise in analyzing complex environmental samples, like tannery wastewater, for total chromium content [, ]. This is particularly relevant given the environmental impact of chromium pollution.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。